molecular formula C7H12N2O B1629818 2-(2-ethyl-1H-imidazol-1-yl)ethanol CAS No. 3715-96-6

2-(2-ethyl-1H-imidazol-1-yl)ethanol

Cat. No. B1629818
CAS RN: 3715-96-6
M. Wt: 140.18 g/mol
InChI Key: HFMGGRZXHPSOJX-UHFFFAOYSA-N
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Description

“2-(2-ethyl-1H-imidazol-1-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as imidazoles . It is used in various laboratory types and is associated with functional groups such as amines, alcohols, ethers, epoxides, inorganic compounds, halogenated compounds, and compounds containing boron .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“2-(2-ethyl-1H-imidazol-1-yl)ethanol” has a molecular formula of C7H12N2O . The physical state at 20 degrees Celsius is not explicitly mentioned in the search results.

Scientific Research Applications

Catalyst and Reaction Mediation

Transesterification/Acylation Reactions : Imidazol-2-ylidenes, including structures similar to 2-(2-ethyl-1H-imidazol-1-yl)ethanol, serve as efficient N-heterocyclic carbene (NHC) catalysts in transesterification and acylation reactions. These catalysts facilitate the acylation of alcohols with enol acetates and methyl esters, demonstrating high efficiency and selectivity under mild conditions (Grasa, Gueveli, Singh, Nolan, 2003; Grasa, Kissling, Nolan, 2002).

Material Synthesis and Characterization

Imidazoline Derivatives and Corrosion Inhibition : Synthesis of bio-diesel-based 2-(2-alkyl-4,5-dihydro-1H-imidazol-1-yl)ethanol derivatives showcases their application as green corrosion inhibitors. Their effectiveness is attributed to the presence of double bonds and functional groups that enhance metal surface attachment, demonstrating the potential of these compounds in sustainable materials (Yoo, Kim, Chung, Baik, Kim, 2012).

Zeolitic Imidazolate Frameworks (ZIFs) : Studies on alcohol and water vapor adsorption in ZIFs highlight the use of imidazole-based frameworks for bio-alcohol recovery applications. The research evaluates the sorption selectivity of alcohols over water, underscoring the framework's potential in separation processes (Zhang, Lively, Dose, Brown, Zhang, Chung, Nair, Koros, Chance, 2013).

Chemical Interactions and Separation Processes

Ionic Liquids for Separation : The application of imidazolium-based ionic liquids in separating ethanol from ethyl tert-butyl ether and other mixtures showcases the versatility of imidazol derivatives in chemical separation technologies. These studies demonstrate how variations in the ionic liquid structure affect solute distribution ratios and selectivity, providing insights into the design of efficient separation processes (Arce, Rodríguez, Soto, 2006; Arce, Rodríguez, Soto, 2006).

Advanced Synthesis Techniques

Synthesis of Imidazoline Derivatives : Research into the efficient synthesis of imidazoline and N-hydroxyethyl-imidazoline derivatives from aromatic nitriles and ethylenediamine highlights advanced methods for producing these compounds, including the use of copper catalysts under various conditions (Zhang, Wang, Yang, Wan, Yin, Wang, Li, Shi, 2011).

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-7-8-3-4-9(7)5-6-10/h3-4,10H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMGGRZXHPSOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649193
Record name 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethyl-1H-imidazol-1-yl)ethanol

CAS RN

3715-96-6
Record name 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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